2-(3-(Triethoxysilyl)propyl)isothiouronium chloride
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Overview
Description
2-(3-(Triethoxysilyl)propyl)isothiouronium chloride: is a chemical compound with the molecular formula C10H25ClN2O3SSi and a molecular weight of 316.92 g/mol . This compound is known for its unique properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride typically involves the reaction of 3-(Triethoxysilyl)propylamine with thiourea in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanol groups.
Condensation Reactions: It can participate in condensation reactions with other silane compounds to form siloxane bonds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include and .
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Conditions: Condensation reactions are often carried out at elevated temperatures in the presence of catalysts.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: Silanol groups and thiourea derivatives.
Condensation Products: Siloxane-linked compounds.
Scientific Research Applications
Chemistry: 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride is used as a coupling agent in the preparation of hybrid materials. It helps in the functionalization of surfaces and the formation of stable bonds between organic and inorganic materials .
Biology: In biological research, this compound is used for immobilizing biomolecules on various surfaces. It aids in the development of biosensors and diagnostic tools .
Industry: In the industrial sector, it is used in the production of adhesives, sealants, and coatings . Its ability to improve the adhesion properties of materials makes it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride involves its ability to form covalent bonds with various substrates. The isothiouronium group reacts with nucleophiles, while the triethoxysilyl group undergoes hydrolysis and condensation reactions to form siloxane bonds. These reactions enable the compound to act as a coupling agent, facilitating the formation of stable and functionalized surfaces .
Comparison with Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
- 3-(Triethoxysilyl)propyl methacrylate
Comparison:
- 3-(Triethoxysilyl)propylamine: Similar in structure but lacks the isothiouronium group, limiting its reactivity with nucleophiles.
- 3-(Triethoxysilyl)propyl isocyanate: Contains an isocyanate group instead of an isothiouronium group, leading to different reactivity and applications.
- 3-(Triethoxysilyl)propyl methacrylate: Contains a methacrylate group, making it more suitable for polymerization reactions .
Uniqueness: 2-(3-(Triethoxysilyl)propyl)isothiouronium chloride is unique due to its dual functionality, allowing it to participate in both nucleophilic substitution and siloxane bond formation . This makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
CAS No. |
58505-59-2 |
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Molecular Formula |
C10H24N2O3SSi.ClH C10H25ClN2O3SSi |
Molecular Weight |
316.92 g/mol |
IUPAC Name |
[amino(3-triethoxysilylpropylsulfanyl)methylidene]azanium;chloride |
InChI |
InChI=1S/C10H24N2O3SSi.ClH/c1-4-13-17(14-5-2,15-6-3)9-7-8-16-10(11)12;/h4-9H2,1-3H3,(H3,11,12);1H |
InChI Key |
VPHRVBKKRRDYTC-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSC(=[NH2+])N)(OCC)OCC.[Cl-] |
Origin of Product |
United States |
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